![molecular formula C21H18FNO4 B12308881 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-ylidene)-2-fluoroacetic acid](/img/structure/B12308881.png)
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-ylidene)-2-fluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-ylidene)-2-fluoroacetic acid is a complex organic compound with a molecular weight of 367.38 g/mol It is characterized by the presence of a fluorenyl group, a pyrrolidine ring, and a fluoroacetic acid moiety
Preparation Methods
The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-ylidene)-2-fluoroacetic acid typically involves multiple steps. One common method starts with the protection of the pyrrolidine nitrogen using the fluorenylmethoxycarbonyl (Fmoc) group. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-ylidene)-2-fluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-ylidene)-2-fluoroacetic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-ylidene)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluorenyl group and the pyrrolidine ring play crucial roles in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include:
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)acetic acid: This compound is structurally similar but lacks the fluoro group, which may result in different chemical properties and reactivity.
(2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid: Another related compound with a quinoline moiety instead of the fluoroacetic acid group.
The uniqueness of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-ylidene)-2-fluoroacetic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18FNO4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2Z)-2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-ylidene]-2-fluoroacetic acid |
InChI |
InChI=1S/C21H18FNO4/c22-19(20(24)25)13-9-10-23(11-13)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2,(H,24,25)/b19-13- |
InChI Key |
FXECDKWKUSWPGE-UYRXBGFRSA-N |
Isomeric SMILES |
C\1CN(C/C1=C(/C(=O)O)\F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CN(CC1=C(C(=O)O)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


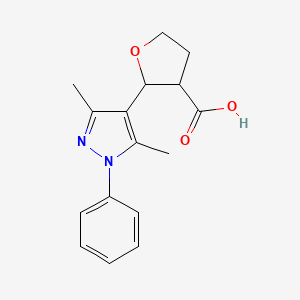
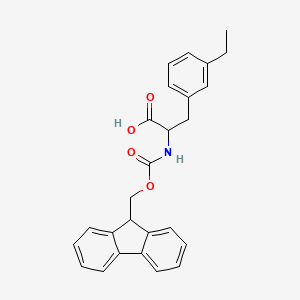
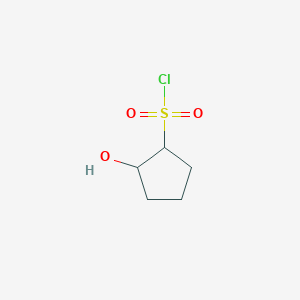
![[2-chloro-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12308820.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid](/img/structure/B12308824.png)
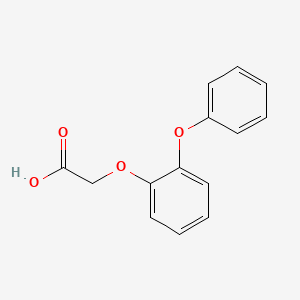
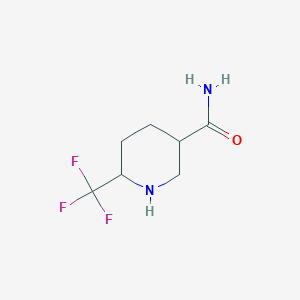
![tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12308842.png)
![[5,10-Diacetyloxy-13-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate](/img/structure/B12308846.png)
![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-a]pyrazin]-3'(5'H)-one hydrochloride](/img/structure/B12308851.png)

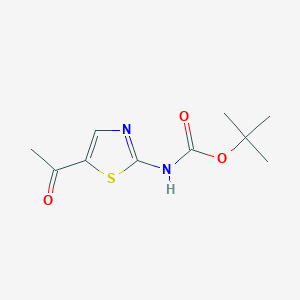

![3-[(4-Hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12308883.png)
